2-(Propan-2-yl)pentanenitrile
Description
Structure
3D Structure
Properties
CAS No. |
74322-93-3 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-propan-2-ylpentanenitrile |
InChI |
InChI=1S/C8H15N/c1-4-5-8(6-9)7(2)3/h7-8H,4-5H2,1-3H3 |
InChI Key |
SEMAIQRIDIHYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#N)C(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Propan 2 Yl Pentanenitrile and Analogous Structures
Chemical Synthetic Routes to Nitriles
Traditional and modern chemical methods offer robust pathways to nitrile-containing molecules. These strategies often involve the formation of new carbon-carbon bonds or the transformation of existing functional groups.
Carbon-Carbon Bond Forming Reactions: Alkylation and Cyanoalkylation Approaches
The direct alkylation of nitriles using alcohols represents a highly atom-economical method for constructing carbon-carbon bonds. A notable advancement in this area is the use of a homogeneous manganese catalyst for the chemoselective alkylation of nitriles. scispace.comacs.org This method utilizes readily available alcohols as alkylating agents, with water as the only byproduct, thus avoiding the use of mutagenic alkyl halides. scispace.com The reaction demonstrates broad functional group tolerance, providing a pathway to various cyanoalkylated products. scispace.comacs.org Mechanistic studies suggest that the manganese catalyst plays a multifaceted role by activating the alcohol, the α-C-H bond of the nitrile, and hydrogenating the unsaturated intermediate formed in situ. scispace.comacs.org
Cyanoalkylation, the introduction of a cyanomethyl group, is another critical C-C bond-forming reaction. magtech.com.cnnih.gov Direct C-H cyanomethylation using acetonitrile (B52724) is an attractive, atom-efficient strategy that avoids pre-functionalization of the starting material. magtech.com.cn Recent developments have focused on overcoming the challenges associated with the catalytic generation of the active α-cyano carbanion species. nih.gov These new catalytic methodologies have paved the way for practical and novel direct cyanoalkylation reactions. nih.gov
Transformation of Halogenated Alkanes to Nitriles via Nucleophilic Substitution
A classic and widely used method for nitrile synthesis is the nucleophilic substitution of halogenated alkanes with a cyanide ion (CN⁻). savemyexams.comstudymind.co.ukchemguide.co.ukscience-revision.co.ukyoutube.com This SN2 reaction involves the attack of the nucleophilic cyanide ion on the partially positive carbon atom of the carbon-halogen bond, displacing the halide and forming the nitrile. savemyexams.comstudymind.co.ukscience-revision.co.ukyoutube.com The reaction is typically carried out by heating the halogenoalkane under reflux with a solution of sodium or potassium cyanide in an ethanolic solvent. chemguide.co.ukscience-revision.co.uk The use of ethanol (B145695) as a solvent is crucial to avoid the competing substitution by hydroxide (B78521) ions that would occur in an aqueous solution. chemguide.co.uk This method is particularly useful for extending the carbon chain by one carbon atom. studymind.co.ukscience-revision.co.uk
The reactivity of the halogenoalkane in this reaction is dependent on the strength of the carbon-halogen bond, with iodoalkanes being the most reactive and fluoroalkanes the least. youtube.com Primary halogenoalkanes react via a bimolecular (SN2) mechanism, where the rate depends on the concentration of both the halogenoalkane and the cyanide ion. studymind.co.uk
Integration of Grignard Reagents in Nitrile Synthesis
Grignard reagents (RMgX) offer a versatile method for the synthesis of ketones from nitriles, which can be considered an indirect route to functionalized nitrile structures. libretexts.orgorganicchemistrytutor.commasterorganicchemistry.comjove.com The highly nucleophilic Grignard reagent adds to the electrophilic carbon of the nitrile group to form an intermediate imine anion. libretexts.orgorganicchemistrytutor.com This intermediate is then hydrolyzed upon the addition of aqueous acid to yield a ketone. libretexts.orgjove.com A key advantage of this reaction is that the Grignard reagent adds only once to the nitrile, preventing the formation of tertiary alcohols that can occur with other carbonyl compounds. organicchemistrytutor.com
The mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by protonation of the resulting imine salt during aqueous workup to form an imine, which is then readily hydrolyzed to the final ketone product. jove.comucalgary.ca This method allows for the formation of a new carbon-carbon bond, with one of the ketone's alkyl groups originating from the Grignard reagent and the other from the nitrile. libretexts.org
Biocatalytic and Chemoenzymatic Synthesis of Nitriles
In the quest for more sustainable and environmentally friendly chemical processes, biocatalysis and chemoenzymatic strategies have emerged as powerful alternatives to traditional synthetic methods. These approaches utilize enzymes to perform chemical transformations with high selectivity and under mild reaction conditions.
Enzyme-Catalyzed Conversion of Alcohols to Nitriles (e.g., Galactose Oxidase)
A groundbreaking development in nitrile synthesis is the discovery of the promiscuous catalytic activity of the enzyme galactose oxidase. uva.nlhims-biocat.eud-nb.inforesearchgate.netpolimi.itnih.govnih.gov This copper-dependent enzyme can catalyze the one-pot conversion of certain alcohols into nitriles using only ammonia (B1221849) as the nitrogen source and molecular oxygen from the air as the oxidant. d-nb.infopolimi.itnih.govnih.gov This method is particularly noteworthy for being cyanide-free and operating under mild conditions (e.g., pH 9, 30 °C, atmospheric pressure). hims-biocat.eud-nb.info
The reaction proceeds through a tandem oxidation of the alcohol to an aldehyde, followed by in situ imine formation with ammonia, and a final oxidation to the nitrile, all catalyzed by a single enzyme. d-nb.infopolimi.itnih.gov The substrate scope includes benzylic and cinnamyl alcohols. d-nb.infopolimi.it While initial turnover numbers with purified enzyme were modest, using cell-free extracts of Escherichia coli expressing the enzyme significantly improved the turnover number, making it more viable for larger-scale applications. hims-biocat.eu This biocatalytic method offers significant advantages in terms of atom economy and reduced energy consumption compared to conventional chemical methods. uva.nlhims-biocat.eu
Development of Sustainable and Cyanide-Free Nitrile Synthesis Protocols
The high toxicity of cyanide has driven the development of numerous cyanide-free routes to nitriles. wiley.comrsc.orgacs.orgnih.gov Chemoenzymatic cascades have shown great promise in this area. wiley.comnih.govresearchgate.nettugraz.atazolifesciences.com One such approach involves a three-step, one-pot process starting from carboxylic acids. wiley.comnih.govtugraz.atazolifesciences.com This cascade utilizes a carboxylate reductase (CAR) enzyme to reduce the carboxylic acid to a highly reactive aldehyde. wiley.comtugraz.atazolifesciences.com This aldehyde is then trapped in situ by reacting with hydroxylamine (B1172632) to form a stable oxime. wiley.comtugraz.atazolifesciences.com In the final step, an aldoxime dehydratase (Oxd) enzyme catalyzes the dehydration of the oxime to the corresponding nitrile. wiley.comtugraz.atazolifesciences.commdpi.com
This chemoenzymatic route has been successfully applied to the synthesis of various aliphatic and aryl-aliphatic nitriles with good conversion rates. nih.gov For example, phenylacetonitrile (B145931) has been prepared with a 78% isolated yield. nih.gov Another sustainable approach involves the aerobic oxidative deconstruction of cycloalkanones using ammonium (B1175870) salts as the nitrogen source, catalyzed by iron under visible light. acs.org These methods highlight the potential of combining biological and chemical catalysis to create more sustainable and safer synthetic pathways to valuable nitrile compounds. rsc.orgresearchgate.net
Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of 2 Propan 2 Yl Pentanenitrile
Reactions Involving the Nitrile Functional Group
The carbon-nitrogen triple bond of the nitrile group is a versatile site for various chemical reactions, including hydrolysis, reduction, and nucleophilic additions.
The hydrolysis of nitriles is a common method for preparing carboxylic acids. The reaction can be catalyzed by either acid or base and proceeds through an amide intermediate. chemguide.co.uk For 2-(propan-2-yl)pentanenitrile, this transformation involves the initial hydration of the nitrile to form 2-(propan-2-yl)pentanamide, which is then further hydrolyzed to 2-(propan-2-yl)pentanoic acid.
Under acidic conditions, the nitrile is heated with a strong acid like hydrochloric acid. The final products are the free carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk In alkaline hydrolysis, heating with a base such as sodium hydroxide (B78521) yields the salt of the carboxylic acid (e.g., sodium 2-(propan-2-yl)pentanoate) and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the salt is necessary to obtain the free carboxylic acid. By analogy with simpler nitriles like 2-methyl propan nitrile, which yields isobutyric acid upon hydrolysis, this compound is expected to follow this pathway reliably. doubtnut.com
| Reaction Conditions | Intermediate Product | Final Product (after workup) |
|---|---|---|
| Acidic (e.g., H₂SO₄/H₂O, heat) | 2-(Propan-2-yl)pentanamide | 2-(Propan-2-yl)pentanoic Acid |
| Alkaline (e.g., NaOH/H₂O, heat) | 2-(Propan-2-yl)pentanamide | 2-(Propan-2-yl)pentanoic Acid |
Nitriles can be effectively reduced to primary amines using various reagents. youtube.com This transformation is fundamental in organic synthesis for creating carbon-chain extended amines. The most common methods are catalytic hydrogenation and reduction with metal hydrides. youtube.comyoutube.com
Strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether, followed by an aqueous workup, will reduce the nitrile group to a primary amine. chemguide.co.uk Catalytic hydrogenation involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. wikipedia.org This method is often considered more economical for large-scale industrial production. wikipedia.org For this compound, both methods yield 2-(propan-2-yl)pentan-1-amine. Under certain catalytic hydrogenation conditions, intermediate imines can react with the product amine, leading to the formation of secondary and tertiary amines as byproducts. wikipedia.org
| Reagent/Catalyst | Product | Notes |
|---|---|---|
| 1. LiAlH₄ in ether; 2. H₂O | 2-(Propan-2-yl)pentan-1-amine | A powerful, non-catalytic method. chemguide.co.uk |
| H₂, Raney Nickel | 2-(Propan-2-yl)pentan-1-amine | Commonly used industrial catalyst. wikipedia.org |
| H₂, Pd or Pt | 2-(Propan-2-yl)pentan-1-amine | Effective noble metal catalysts. wikipedia.org |
| Diborane (B₂H₆) | 2-(Propan-2-yl)pentan-1-amine | Another metal hydride reducing agent. |
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reaction is pivotal for forming new carbon-carbon bonds. A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the nitrile.
The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), results in the formation of a magnesium salt of an imine intermediate. Subsequent hydrolysis of this intermediate breaks down the carbon-nitrogen double bond, yielding a ketone. This two-step process effectively converts the nitrile group into a carbonyl group, with the alkyl group from the Grignard reagent added to the original nitrile carbon. This general mechanism of nucleophilic addition changes the hybridization of the nitrile carbon from sp to sp² in the intermediate and finally to sp² in the ketone product. masterorganicchemistry.com
| Nucleophile (Reagent) | Intermediate | Final Product (after hydrolysis) |
|---|---|---|
| Grignard Reagents (e.g., CH₃MgBr) | Imine-magnesium salt | 3,4-Dimethylhexan-2-one |
| Organolithium Reagents (e.g., C₂H₅Li) | Imine-lithium salt | 4,5-Dimethylheptan-3-one |
Transformations Affecting the Branched Alkyl Chain and Stereochemical Control
The structure of this compound features a chiral center at the C2 position (the carbon atom bonded to both the nitrile and the isopropyl group). The presence of this stereocenter means the molecule can exist as a pair of enantiomers. Chemical transformations involving this center or adjacent atoms can be influenced by the existing stereochemistry and the steric bulk of the isopropyl group.
The proton on the C2 carbon is acidic due to the electron-withdrawing effect of the adjacent nitrile group. This allows for the formation of a nitrile-stabilized carbanion (a nitrile enolate) upon treatment with a strong base. This carbanion intermediate is planar at the C2 carbon. Subsequent reaction with an electrophile, such as an alkyl halide, will generate a new carbon-carbon bond.
Because the original stereocenter is temporarily destroyed, the stereochemical outcome of such a reaction is critical. The approach of the electrophile to the planar carbanion can occur from two faces. The bulky isopropyl group on C2 and the propyl group on the other side will exert significant steric hindrance, directing the incoming electrophile to the less hindered face. This can result in a high degree of stereochemical control, leading to the preferential formation of one diastereomer if a new stereocenter is created during the reaction. While specific studies on this compound are not prevalent, the principles of stereocontrol in alkylation reactions of chiral substrates are well-established in organic chemistry. researchgate.net
Elucidation of Reaction Mechanisms
Understanding the precise pathways and intermediates involved in the reactions of this compound requires detailed mechanistic studies. These investigations typically involve a combination of kinetic analysis and spectroscopic observation of transient species.
Spectroscopic techniques are invaluable for detecting and characterizing short-lived reaction intermediates. nih.gov
Infrared (IR) Spectroscopy: This technique can monitor the progress of a reaction in real-time. For instance, in the reduction of this compound, one would observe the disappearance of the characteristic nitrile (C≡N) stretching frequency (around 2250 cm⁻¹) and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) of the resulting amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can identify the structure of stable products and, in some cases, intermediates if they have a sufficient lifetime. For example, in the hydrolysis reaction, the formation of the 2-(propan-2-yl)pentanamide intermediate could be confirmed by the appearance of its unique NMR signals before its conversion to the final carboxylic acid.
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for detecting charged intermediates in a reaction mixture, which is common in both organometallic and organocatalytic reactions. nih.gov
While specific spectroscopic studies on this compound are not widely published, these standard methods are the principal tools used to confirm the mechanistic pathways described for analogous nitrile compounds. researchgate.net
Investigation of Catalytic Cycles in Transition-Metal-Mediated Reactions
The transformation of nitriles, including this compound, is significantly influenced by transition-metal catalysis. These metals activate the highly polarized and relatively inert carbon-nitrogen triple bond, paving the way for a variety of chemical reactions. nih.govnih.gov The catalytic cycles in these reactions typically involve several key organometallic steps, such as oxidative addition, migratory insertion, and reductive elimination, which facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov
Transition metals like palladium, nickel, cobalt, and iron are central to these transformations. nih.gov For instance, in cross-coupling reactions, a low-valent transition metal complex can undergo oxidative addition with an organic halide. nih.gov The resulting complex can then coordinate with the nitrile. This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the final product. nih.gov
Another important class of reactions involves the addition of boronic acids to nitriles, which can be catalyzed by transition metals. nih.gov These processes can proceed through either a carbometallation or a radical cascade pathway, leading to the formation of valuable products like ketones or amides. nih.gov Mechanistic studies on cobalt(III)-hydroperoxo intermediates, for example, have provided insights into nitrile activation. nih.govacs.org The reactivity of these complexes is influenced by factors such as the basicity of the supporting ligands. nih.govacs.org Kinetic studies, including Hammett analysis, have been employed to elucidate whether the reaction mechanism is unimolecular or bimolecular and to identify the rate-determining step, which can be the cleavage of the metal-oxygen bond or the nucleophilic attack on the nitrile carbon. nih.govacs.org
The table below summarizes various transition-metal-catalyzed reactions applicable to nitriles like this compound.
| Reaction Type | Catalyst System (Example) | Reactant(s) | Product Type | Key Mechanistic Steps |
| Hydrolysis | Ru, Pt, Au complexes | Water | Amide, Carboxylic Acid | Coordination of nitrile, nucleophilic attack by water |
| Reduction to Amines | Ni, Rh, Ru catalysts | H₂, LiAlH₄ | Primary Amine | Hydride addition, hydrogenation |
| Addition of Organometallics | Pd, Ni catalysts | Grignard reagents, Organozinc reagents | Ketone | Oxidative addition, transmetalation, reductive elimination nih.gov |
| Cycloaddition | Ni, Co catalysts | Alkynes, Dienes | N-heterocycles | Oxidative coupling, reductive elimination nsf.gov |
| Hydrocyanation | Ni, Pd catalysts | HCN | Dinitrile | Oxidative addition, migratory insertion |
| Addition of Boronic Acids | Pd, Cu catalysts | Boronic acids | Ketones, Amides | Carbometallation or radical cascade nih.gov |
Role of Acid-Base Catalysis in Nitrile Transformations
Acid and base catalysis plays a crucial role in the transformation of nitriles, most notably in their hydrolysis to carboxylic acids. libretexts.orgchemguide.co.uk These reactions proceed through an amide intermediate, with the specific mechanism differing based on the catalytic conditions. chemistrysteps.comchemistrysteps.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the nitrile group in this compound is protonated. libretexts.orgaklectures.com This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. libretexts.orgyoutube.com Following the attack by water, a series of proton transfers occurs, leading to the formation of an imidic acid, which is a tautomer of an amide. chemistrysteps.com The imidic acid rapidly tautomerizes to the more stable amide intermediate. chemistrysteps.comchemistrysteps.com This amide then undergoes further acid-catalyzed hydrolysis to yield the corresponding carboxylic acid (2-isopropylpentanoic acid) and an ammonium ion. libretexts.orgchemguide.co.uk
The general mechanism involves these key steps:
Protonation of the nitrile nitrogen. aklectures.com
Nucleophilic attack by water on the nitrile carbon. libretexts.org
Deprotonation to form an imidic acid. chemistrysteps.com
Tautomerization to an amide. chemistrysteps.com
Further hydrolysis of the amide to a carboxylic acid and ammonium ion. libretexts.org
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide ions (OH⁻), the transformation follows a different pathway. The hydroxide ion, being a strong nucleophile, directly attacks the electrophilic carbon of the nitrile group. libretexts.orgopenstax.org This addition reaction forms an intermediate with a negative charge on the nitrogen atom. chemistrysteps.com This intermediate is then protonated by water to form an imidic acid, regenerating the hydroxide catalyst. libretexts.org Similar to the acid-catalyzed pathway, the imidic acid tautomerizes to the amide. libretexts.org Under vigorous basic conditions, the amide undergoes further hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, leading to the formation of a carboxylate salt and ammonia. chemguide.co.ukopenstax.org Subsequent acidification is required to obtain the free carboxylic acid. chemguide.co.uk
Lewis acids can also promote transformations of nitriles. For example, the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of a Lewis acid like trimethylsilyl (B98337) triflate, can produce esters. nih.gov The Lewis acid activates both the alcohol and the nitrile, facilitating the reaction. nih.gov
The following table compares the key aspects of acid- and base-catalyzed hydrolysis of nitriles.
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | Strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., NaOH, KOH) |
| Initial Step | Protonation of the nitrile nitrogen libretexts.orgaklectures.com | Nucleophilic attack by hydroxide on the nitrile carbon libretexts.orgchemistrysteps.com |
| Nucleophile | Water (weak nucleophile) libretexts.org | Hydroxide ion (strong nucleophile) libretexts.org |
| Intermediate | Amide chemistrysteps.com | Amide chemistrysteps.com |
| Final Product (before workup) | Carboxylic acid and ammonium salt chemguide.co.uk | Carboxylate salt and ammonia chemguide.co.ukopenstax.org |
| Reaction Conditions | Typically requires heating under reflux chemguide.co.uk | Can be controlled for milder conditions to isolate the amide, or vigorous heating for the carboxylate chemguide.co.ukyoutube.com |
Derivatization Strategies for this compound and its Analogues
The nitrile group is a versatile functional handle that allows for the conversion of this compound into a variety of other compound classes. nih.govresearchgate.net These derivatization strategies are fundamental in synthetic organic chemistry for creating more complex molecules.
Reduction to Primary Amines: One of the most common derivatizations is the reduction of the nitrile to a primary amine. This can be effectively achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile, forming an imine anion. libretexts.orglibretexts.org This intermediate undergoes a second hydride addition to yield a dianion, which upon aqueous workup, gives the primary amine, (2-isopropylpentyl)amine. libretexts.orgopenstax.org
Conversion to Ketones: Nitriles can be converted into ketones through reaction with organometallic reagents, such as Grignard reagents or organolithium compounds. chemistrysteps.comlibretexts.org For example, reacting this compound with a Grignard reagent (e.g., methylmagnesium bromide) results in the nucleophilic addition of the alkyl group to the nitrile carbon. This forms an imine salt intermediate. libretexts.org Subsequent hydrolysis of this intermediate in an acidic aqueous workup yields a ketone. libretexts.orglibretexts.org
Hydrolysis to Carboxylic Acids: As detailed in the previous section, the complete hydrolysis of the nitrile group under either acidic or basic conditions provides a direct route to the corresponding carboxylic acid, 2-isopropylpentanoic acid. chemguide.co.ukopenstax.org This transformation is a robust method for converting a nitrile into a carboxylic acid functional group.
The table below outlines key derivatization reactions for a generic nitrile, applicable to this compound.
| Target Functional Group | Reagent(s) | Intermediate(s) | Final Product from this compound |
| Primary Amine | 1. LiAlH₄ 2. H₂O | Imine anion, dianion libretexts.orgopenstax.org | (2-isopropylpentyl)amine |
| Ketone | 1. R-MgX (Grignard Reagent) 2. H₃O⁺ | Imine salt libretexts.org | 1-Aryl/Alkyl-2-isopropylpentan-1-one |
| Carboxylic Acid | H₃O⁺ or OH⁻, then H₃O⁺ | Amide chemistrysteps.com | 2-isopropylpentanoic acid |
| Aldehyde | 1. DIBAL-H 2. H₂O | Imine anion libretexts.org | 2-isopropylpentanal |
| Tetrazole | NaN₃, NH₄Cl | - | 5-(1-isopropylbutyl)-1H-tetrazole |
These derivatization strategies highlight the synthetic utility of this compound as a precursor for a range of other functionalized molecules.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. utdallas.edu By analyzing the chemical shifts, signal integrations, and coupling patterns, a primary structural assignment can be made.
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. savemyexams.compressbooks.pub For 2-(Propan-2-yl)pentanenitrile, six unique proton signals are predicted. The integration of each signal corresponds to the number of protons in that environment, and the splitting pattern (multiplicity) is determined by the adjacent protons according to the n+1 rule.
Predicted ¹H NMR Data
| Label | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| a | 0.9 - 1.0 | Triplet | 3H | -CH₂CH₂CH₃ |
| b | 1.0 - 1.1 | Doublet | 6H | -CH(CH₃ )₂ |
| c | 1.4 - 1.6 | Multiplet | 2H | -CH₂CH₂ CH₃ |
| d | 1.6 - 1.8 | Multiplet | 2H | -CH₂ CH₂CH₃ |
| e | 1.9 - 2.1 | Multiplet | 1H | -CH (CH₃)₂ |
The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. escholarship.org For this compound, eight distinct carbon signals are expected, including the nitrile carbon which typically appears in a unique downfield region.
Predicted ¹³C NMR Data
| Approx. Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| 13 - 15 | C H₃ (propyl) |
| 19 - 21 | C H₃ (isopropyl, 2C) |
| 21 - 23 | C H₂CH₃ (propyl) |
| 32 - 34 | C H(CH₃)₂ |
| 35 - 38 | C H₂CH₂CH₃ (propyl) |
| 40 - 43 | C H(CN) |
While 1D NMR suggests the primary structure, 2D NMR techniques are essential for confirming the precise connectivity of atoms. utdallas.edupressbooks.pub
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly bonded. libretexts.org For this compound, an HSQC spectrum would show cross-peaks connecting the proton signals (a-f) to their corresponding carbon signals as listed in the tables above, confirming which protons are attached to which carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing connectivity across multiple bonds (typically 2 or 3 bonds). libretexts.orglookchem.com It reveals correlations between protons and carbons that are not directly attached. Key expected HMBC correlations for verifying the structure of this compound would include:
A correlation between the isopropyl methine proton (e) and the nitrile carbon (C≡N).
Correlations between the isopropyl methyl protons (b) and the alpha-carbon bearing the nitrile group (-CH(CN)-).
Correlations between the alpha-proton (-CH(CN)-) and the carbons of the propyl chain.
¹⁵N-based NMR: To specifically probe the nitrile functional group, ¹H-¹⁵N HMBC can be employed. uni-saarland.de This experiment would show a correlation between the protons on the carbons adjacent to the nitrile group (the alpha-proton 'f' and the isopropyl methine 'e') and the ¹⁵N nucleus of the nitrile. This provides definitive evidence for the location of the nitrile group within the molecular structure.
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight of a compound and offers insight into its structure through analysis of its fragmentation patterns. utdallas.edupressbooks.pub
For this compound (C₈H₁₅N), the exact mass is 125.1204 Da. lookchem.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would appear at an m/z (mass-to-charge ratio) of 125. The fragmentation of the molecular ion is predictable, with cleavage often occurring at the branched carbon atom. libretexts.org
Predicted Key MS Fragmentation
| m/z Value | Identity of Fragment | Plausible Neutral Loss |
|---|---|---|
| 125 | [C₈H₁₅N]⁺• | Molecular Ion (M⁺•) |
| 110 | [C₇H₁₂N]⁺ | •CH₃ (Methyl radical) |
| 82 | [C₅H₈N]⁺ | •C₃H₇ (Propyl radical) |
| 69 | [C₄H₇N]⁺• | C₄H₈ (Butene) |
The most significant fragmentation would likely be the loss of the isopropyl group (•C₃H₇, 43 Da) via alpha-cleavage, resulting in a stable fragment.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation that corresponds to specific bond vibrations. savemyexams.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C≡N stretch is also Raman active, its intensity relative to other bands can differ from the IR spectrum. Symmetric vibrations often produce stronger signals in Raman spectra.
Predicted Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Spectroscopy Method | Expected Intensity |
|---|---|---|---|
| 2960 - 2850 | C-H (sp³) Stretch | IR, Raman | Strong (IR) |
| 2260 - 2240 | C≡N Stretch | IR, Raman | Strong, Sharp (IR) |
| 1470 - 1450 | C-H Bend (Scissoring) | IR | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the electronic transitions within a molecule. savemyexams.com Significant absorption in the 200-800 nm range is typically associated with molecules containing π-systems, particularly conjugated systems.
This compound is a saturated aliphatic nitrile. It lacks conjugated double or triple bonds and does not possess chromophores that absorb light in the near-UV or visible range. The nitrile group has a weak n→π* transition, but this typically occurs at wavelengths below 200 nm, outside the standard measurement range. Therefore, a UV-Vis spectrum of this compound is not expected to show any significant absorption bands.
Integrated Spectroscopic Approaches for Unambiguous Structure Proof
While each spectroscopic technique provides valuable pieces of the structural puzzle, unambiguous proof is achieved by integrating the data from all methods. savemyexams.compressbooks.pub
For this compound, the process would be as follows:
Mass Spectrometry would establish the molecular formula as C₈H₁₅N by providing the molecular ion peak at m/z 125.
IR Spectroscopy would immediately confirm the presence of a nitrile functional group (C≡N) via its characteristic sharp peak around 2250 cm⁻¹ and confirm the aliphatic nature of the molecule (C-H stretches below 3000 cm⁻¹).
¹³C NMR would show eight distinct carbon signals, confirming the number of unique carbon atoms, including the downfield nitrile carbon.
¹H NMR would identify the different types of protons and their relative numbers.
2D NMR (HSQC and HMBC) would provide the final, definitive proof by connecting the entire carbon-hydrogen framework. The HMBC spectrum would unequivocally link the isopropyl group to the pentanenitrile backbone, solidifying the assignment of the structure as this compound and distinguishing it from all other possible isomers of C₈H₁₅N.
This correlative approach, leveraging the strengths of multiple spectroscopic techniques, leaves no ambiguity in the final structural elucidation.
Theoretical and Computational Chemistry Studies of 2 Propan 2 Yl Pentanenitrile
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
A foundational step in understanding any molecule is the calculation of its electronic structure and preferred three-dimensional shape. Quantum chemical calculations, such as those employing Hartree-Fock or post-Hartree-Fock methods, would be essential. researchgate.net These calculations could determine the molecule's orbital energies, electron distribution, and dipole moment.
Conformational analysis, likely using molecular mechanics or more advanced quantum methods, would identify the most stable arrangements of the molecule's atoms in space. mit.edu This would involve mapping the potential energy surface as a function of bond rotations, particularly around the C-C bonds of the pentane (B18724) and isopropyl groups. The steric hindrance caused by the bulky isopropyl group adjacent to the propyl chain would likely lead to distinct, low-energy conformers.
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction
Density Functional Theory (DFT) has become a powerful tool for predicting the pathways of chemical reactions. chem8.orgarxiv.org For 2-(propan-2-yl)pentanenitrile, DFT calculations could be used to model its synthesis, for example, by exploring the reaction mechanism of nucleophilic substitution between an alkyl halide and a cyanide source. chem8.org Such studies would calculate the energies of reactants, transition states, and products to determine the reaction's feasibility and kinetics. arxiv.org This predictive capability is crucial for optimizing synthetic routes and developing new chemical methodologies. chem8.org
Computational Modeling of Molecular Interactions (e.g., with catalytic sites)
Understanding how this compound interacts with other molecules, such as solvents or catalysts, is key to predicting its behavior in various chemical environments. hku.hk Computational modeling can simulate these interactions at a molecular level. For instance, if this nitrile were to be used in a catalytic process, models could elucidate the binding mode and energy at the catalyst's active site. hku.hk These simulations often combine quantum mechanics with molecular mechanics (QM/MM) to balance accuracy with computational cost, especially for large systems. springer.com
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is frequently used to predict spectroscopic data, which can then be compared with experimental measurements for validation. mdpi.com For this compound, theoretical calculations could predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. jinr.ru Discrepancies or agreements between the predicted and experimental spectra would help to confirm the molecule's structure and the accuracy of the computational models used. jinr.ru This synergy between theoretical prediction and experimental validation is a cornerstone of modern chemical research.
Currently, the scientific community awaits such detailed computational investigations to fully characterize the chemical and physical properties of this compound. The application of these established theoretical methods would undoubtedly provide valuable insights into this interesting, yet under-researched, chemical compound.
Applications of 2 Propan 2 Yl Pentanenitrile As a Key Synthetic Intermediate
Role in the Convergent Synthesis of Complex Organic Molecules
A significant application of a derivative of 2-(propan-2-yl)pentanenitrile is in the convergent synthesis of Verapamil, a calcium channel blocker used in medicine. google.comgoogle.com In this process, a key intermediate, such as 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile, is synthesized. google.com This fragment, containing the core isopropylpentanenitrile structure, is prepared separately from other parts of the final molecule. google.com It is then coupled with another synthesized fragment, such as N-methyl-3,4-dimethoxyphenethylamine, to assemble the final complex structure of Verapamil. google.comgoogle.com This method of fragment coupling is a hallmark of convergent synthesis and is crucial for the efficient industrial production of such complex molecules. scholarsresearchlibrary.com
The table below illustrates a simplified convergent approach where intermediates are prepared independently before being combined.
| Step | Synthesis Pathway | Description |
| 1A | Precursor A → Intermediate 1 | Synthesis of the first key fragment, derived from this compound. google.com |
| 1B | Precursor B → Intermediate 2 | Independent synthesis of the second key fragment. google.com |
| 2 | Intermediate 1 + Intermediate 2 → Final Product | Coupling of the fragments to form the complex target molecule, such as Verapamil. google.comgoogle.com |
Precursor for Diverse Functional Groups: Amides, Carboxylic Acids, and Amines
The nitrile (cyano) group is a versatile functional group that can be converted into several other important functionalities, making nitriles like this compound valuable precursors in organic synthesis. fiveable.mequizlet.com The primary transformations include hydrolysis to form carboxylic acids or amides, and reduction to form primary amines. fiveable.me
Amines: The reduction of the nitrile group yields a primary amine. For instance, in the synthesis of Verapamil and its analogues, a substituted 2-isopropylpentanenitrile derivative is reacted with methylamine. google.com This reaction results in the formation of a tertiary amine, demonstrating the nitrile's role as a precursor to complex amine structures. google.com
Carboxylic Acids: Complete hydrolysis of the nitrile group under acidic or basic conditions produces a carboxylic acid. The corresponding carboxylic acid, 2-(Propan-2-yl)pentanoic acid, is a known compound, illustrating this synthetic pathway. achemblock.com
Amides: Partial hydrolysis of the nitrile group, typically under controlled conditions, can yield an amide. fiveable.me This provides a route to another class of important organic compounds directly from the nitrile precursor.
The following table summarizes the transformation of the nitrile group into different functional groups.
| Starting Material | Reagents & Conditions | Resulting Functional Group | Product Example |
| R-C≡N | 1. LiAlH₄ or H₂/Catalyst | Primary Amine (R-CH₂NH₂) | - |
| R-C≡N | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (R-COOH) | 2-(Propan-2-yl)pentanoic acid achemblock.com |
| R-C≡N | H₂O₂, OH⁻ or H₂SO₄ (conc.) | Amide (R-CONH₂) | 2-(Propan-2-yl)pentanamide |
Contribution to the Construction of Core Structures in Natural Product Synthesis
While direct evidence of this compound's use in the total synthesis of a specific natural product is not prominent in available literature, its structural motifs are relevant to this field. The synthesis of complex molecules, whether naturally occurring or synthetic, often requires the creation of sterically hindered centers, such as the quaternary carbon in this compound. researchgate.net The strategies employed in synthesizing complex drug molecules like Verapamil are analogous to those used in the total synthesis of natural products. unc.edu
The synthesis of the Verapamil core structure demonstrates how a substituted 2-isopropylpentanenitrile can be used to construct a complex, poly-functionalized molecule with a specific three-dimensional arrangement. google.com This process of building a core scaffold and then adding complexity is fundamental to natural product synthesis. oregonstate.eduresearchgate.net The isopropylpentanenitrile unit provides a robust framework that can be elaborated upon to achieve the intricate architectures found in many biologically active compounds. researchgate.net
Development of Diversified Chemical Libraries Through Derivatization
Chemical libraries are collections of structurally related compounds used in drug discovery to screen for biological activity and to study structure-activity relationships (SAR). researchgate.net this compound and its derivatives are excellent scaffolds for creating such libraries.
Starting from a common intermediate like 5-chloro-2-aryl-2-isopropylpentanenitrile, a diverse set of final products can be generated by reacting it with various amines. google.comresearchgate.net This modular approach allows for the systematic modification of a particular region of the molecule, leading to a library of analogues. For example, the synthesis of Verapamil analogues involves this strategy to explore how different substituents affect the compound's biological activity. google.comsmolecule.com Research into diphenylpentylnitrile derivatives has also shown the synthesis of a range of compounds with potential bioactivities. researchgate.net This derivatization capability makes the 2-isopropylpentanenitrile core a valuable tool in medicinal chemistry for lead discovery and optimization.
The table below outlines how derivatization can lead to a chemical library.
| Core Intermediate | Variable Reagent | Resulting Compound Class |
| 5-halo-2-aryl-2-isopropylpentanenitrile google.com | Primary/Secondary Amine 1 | Analogue 1 |
| 5-halo-2-aryl-2-isopropylpentanenitrile google.com | Primary/Secondary Amine 2 | Analogue 2 |
| 5-halo-2-aryl-2-isopropylpentanenitrile google.com | Primary/Secondary Amine 3 | Analogue 3 |
Biocatalytic and Enzymatic Transformations of Nitriles
Characterization and Engineering of Nitrile-Converting Enzymes
The two primary pathways for the enzymatic hydrolysis of nitriles involve distinct classes of enzymes: nitrilases and the sequential action of nitrile hydratases and amidases. researchgate.net These biocatalysts are central to microbial metabolism of nitriles, allowing organisms to use these compounds as sources of carbon and nitrogen. wikipedia.org
Nitrilases: Mechanism of Hydrolysis to Carboxylic Acids
Nitrilase enzymes (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile (R-C≡N) to its corresponding carboxylic acid (R-COOH) and ammonia (B1221849) (NH₃) in a single step, without the formation of a free amide intermediate. nih.govwikipedia.org These enzymes are found in a variety of organisms, including plants, bacteria, and fungi. nih.gov
The catalytic mechanism of nitrilase involves a conserved catalytic triad (B1167595) of cysteine, glutamate, and lysine (B10760008) (Cys-Glu-Lys). acsgcipr.org The process unfolds as follows:
The catalytic cysteine residue, acting as a nucleophile, attacks the electrophilic carbon atom of the nitrile group. wikipedia.org
This forms a tetrahedral intermediate which then rearranges to a thioimidate-enzyme complex. wikipedia.org
The thioimidate is hydrolyzed by a water molecule, leading to the formation of an acyl-enzyme intermediate and the release of ammonia. wikipedia.org
A second water molecule then hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid product and regenerating the free enzyme for another catalytic cycle. wikipedia.org
Nitrilases are categorized based on their substrate specificity, which includes aromatic, aliphatic, and arylacetonitrilases. researchgate.netd-nb.info
Nitrile Hydratases: Mechanism of Hydration to Amides
Nitrile hydratases (NHases, EC 4.2.1.84) catalyze the hydration of nitriles to their corresponding amides (R-CONH₂). frontiersin.org These enzymes are metalloenzymes, typically containing a non-heme iron (Fe-type) or a non-corrin cobalt (Co-type) ion in their active site. wikipedia.orgnih.gov The metal ion is crucial for catalysis and is coordinated by amino acid residues from the protein's alpha subunit. wikipedia.org
A unique feature of the NHase active site is the post-translational modification of two cysteine ligands into cysteine-sulfinic acid (Cys-SO₂H) and cysteine-sulfenic acid (Cys-SOH). wikipedia.orgnih.gov The proposed catalytic mechanism involves the following key steps:
The nitrile substrate binds to the metal center, which activates the nitrile group for nucleophilic attack. nih.govrsc.org
A water molecule, activated by the enzyme, attacks the carbon atom of the coordinated nitrile. nih.gov An alternative mechanism suggests the sulfenate oxygen acts as the nucleophile, forming a cyclic intermediate. rsc.orgebi.ac.uk
This leads to the formation of the amide product, which is then released from the active site. rsc.org
Nitrile hydratases are often used in industrial processes where the amide is the desired final product. tandfonline.com
Amidase Activity in Cascade Reactions
In many microorganisms, nitrile hydratases are co-expressed with amidases (EC 3.5.1.4). wikipedia.orgwikipedia.org This creates a two-step enzymatic cascade for the complete hydrolysis of nitriles to carboxylic acids. researchgate.net
Step 1 (Nitrile Hydratase): R-C≡N + H₂O → R-CONH₂
Step 2 (Amidase): R-CONH₂ + H₂O → R-COOH + NH₃
This sequential pathway is an alternative to the direct conversion catalyzed by nitrilases. researchgate.net The presence of both enzymes allows for the production of either an amide or a carboxylic acid, depending on the reaction conditions and the relative activities and stabilities of the two enzymes. cuni.czaidic.it For instance, amidase activity can sometimes be selectively inhibited to allow for the accumulation of the amide product. iupac.orgresearchgate.net This cascade is particularly relevant in whole-cell biotransformations where both enzymes are naturally present. aidic.it
Stereoselective and Enantioselective Biotransformations of Chiral Nitriles
A significant advantage of enzymatic nitrile conversion is the high degree of stereoselectivity exhibited by many nitrilases and amidases. researchgate.netacs.org This property is exploited for the kinetic resolution of racemic mixtures of chiral nitriles, providing access to enantiomerically pure carboxylic acids, amides, and unreacted nitriles, which are valuable building blocks in pharmaceutical synthesis. researchgate.netresearchgate.net
Consider a racemic chiral nitrile like 2-(propan-2-yl)pentanenitrile. An enantioselective enzyme can preferentially act on one of the two enantiomers:
An (R)-selective nitrilase would hydrolyze (R)-2-(propan-2-yl)pentanenitrile to (R)-2-(propan-2-yl)pentanoic acid, leaving behind the unreacted (S)-2-(propan-2-yl)pentanenitrile in high enantiomeric excess.
Similarly, in a nitrile hydratase/amidase system , the enantioselectivity can reside in either enzyme. academicjournals.org An (S)-selective amidase, for example, would preferentially hydrolyze the (S)-amide (produced by a less selective nitrile hydratase) to the (S)-acid, allowing for the separation of the (R)-amide. nih.gov
Industrial Biocatalysis Utilizing Nitrile-Converting Enzymes
The application of nitrile-converting enzymes has transitioned from academic research to large-scale industrial manufacturing, representing a major success for biocatalysis. tandfonline.comopenbiotechnologyjournal.com These enzymatic processes are favored over traditional chemical methods due to their mild reaction conditions (neutral pH, room temperature), high selectivity, and reduced environmental impact. researchgate.netacs.org
Key industrial applications include:
Acrylamide (B121943) Production: The most prominent example is the production of acrylamide from acrylonitrile (B1666552) using a cobalt-type nitrile hydratase from Rhodococcus rhodochrous J1. This bio-process, commercialized in Japan, produces tens of thousands of tons of acrylamide annually, a commodity chemical used in producing polyacrylamides for water treatment and other applications. tandfonline.comiupac.org
Nicotinic Acid (Vitamin B3) Production: Nitrilases are used for the synthesis of nicotinic acid from 3-cyanopyridine. This process provides a greener alternative to traditional chemical synthesis. d-nb.infoopenbiotechnologyjournal.com
Chiral Acid Synthesis: Enantioselective nitrilases are employed in the production of optically pure acids. For instance, (R)-mandelic acid, a key pharmaceutical intermediate, is produced from mandelonitrile (B1675950) using a nitrilase from Alcaligenes faecalis. d-nb.infoopenbiotechnologyjournal.com
| Product | Substrate | Enzyme System | Significance |
|---|---|---|---|
| Acrylamide | Acrylonitrile | Nitrile Hydratase | Large-scale commodity chemical production with high purity and efficiency. tandfonline.com |
| Nicotinic Acid (Vitamin B3) | 3-Cyanopyridine | Nitrilase | Environmentally benign process for vitamin synthesis. d-nb.infoopenbiotechnologyjournal.com |
| (R)-Mandelic Acid | Mandelonitrile | (R)-selective Nitrilase | Production of an enantiopure chiral building block for pharmaceuticals. openbiotechnologyjournal.com |
| 5-Cyanovaleramide | Adiponitrile | Nitrile Hydratase | High regioselectivity for the hydration of one of two nitrile groups. frontiersin.org |
Novel Enzyme Discovery and Directed Evolution for Enhanced Activity and Specificity
The ongoing demand for robust and highly selective biocatalysts drives the search for new nitrile-converting enzymes and the engineering of existing ones. nih.gov
Novel Enzyme Discovery:
Screening and Genome Mining: New enzymes with unique properties, such as high thermostability or novel substrate specificities, are discovered by screening microorganisms isolated from diverse environments, including extreme habitats. d-nb.inforesearchgate.net Genome mining, which involves searching sequence databases for genes homologous to known nitrile-converting enzymes, has also proven to be a successful strategy. frontiersin.orgresearchgate.net
Directed Evolution and Engineering:
Protein Engineering: Techniques like directed evolution and site-directed mutagenesis are powerful tools for tailoring enzymes to specific industrial needs. d-nb.info By introducing mutations into the enzyme's genetic code, researchers can enhance properties such as:
Activity and Stability: Improving the enzyme's catalytic rate and its tolerance to higher temperatures or organic solvents. frontiersin.org
Substrate Specificity: Broadening or altering the range of acceptable substrates. For example, mutations in the substrate-binding pocket can change an enzyme's preference from aromatic to aliphatic nitriles. nih.gov
Enantioselectivity: Inverting or increasing the enantioselectivity of an enzyme to produce a desired chiral product. d-nb.info
Environmental Fate and Bioremediation of Nitriles
Microbial Degradation Pathways of Nitriles in Natural Environments
The breakdown of nitriles in the environment is primarily carried out by a diverse range of microorganisms. d-nb.inforesearchgate.net These microbes utilize nitriles as a source of carbon and/or nitrogen for their growth and metabolism. d-nb.info The degradation process is facilitated by specific enzymatic pathways that transform the nitrile functional group into less toxic and more readily usable forms. frontiersin.orgfrontiersin.org
Isolation and Identification of Nitrile-Degrading Microorganisms
Scientists have successfully isolated and identified numerous microorganisms capable of degrading nitriles from various environments, including soil, water, and industrial effluents. tandfonline.comjesc.ac.cnnih.gov The process of isolating these microbes often involves an enrichment culture technique. kyoto-u.ac.jpnih.gov This method includes cultivating environmental samples in a medium where the nitrile compound is the sole source of carbon or nitrogen. This selective pressure encourages the growth of microorganisms that can metabolize the target nitrile. kyoto-u.ac.jptandfonline.com
Once isolated, these microorganisms are identified using a combination of morphological, biochemical, and molecular techniques. tandfonline.com A common and powerful molecular tool for bacterial identification is 16S rRNA gene sequencing. frontiersin.orgtandfonline.com
Some of the key genera of bacteria known to degrade nitriles include Pseudomonas, Bacillus, Rhodococcus, Corynebacterium, Arthrobacter, Nocardia, Klebsiella, and Acinetobacter. researchgate.nettandfonline.comresearchgate.net For instance, a study reported the isolation of Pseudomonas aeruginosa from soil and Bacillus cereus from lake water, both of which demonstrated the ability to degrade acrylonitrile (B1666552). tandfonline.com Another research effort led to the isolation of Corynebacterium hoffmanii and Arthrobacter flavescens from nitrile-polluted soils, which were capable of degrading several aliphatic nitriles. jesc.ac.cn
Table 1: Examples of Isolated Nitrile-Degrading Microorganisms and Their Degradation Capabilities
| Microorganism | Source of Isolation | Degraded Nitrile(s) | Reference(s) |
| Pseudomonas aeruginosa DSIS3 | Soil | Acrylonitrile | tandfonline.com |
| Bacillus cereus DSIL2 | Lake Water | Acrylonitrile | tandfonline.com |
| Corynebacterium hoffmanii | Nitrile-polluted soil | Acetonitrile (B52724), Propionitrile, Butyronitrile, Acrylonitrile | jesc.ac.cn |
| Arthrobacter flavescens | Nitrile-polluted soil | Acetonitrile, Propionitrile, Butyronitrile, Acrylonitrile | jesc.ac.cn |
| Isoptericola variabilis RGT01 | Industrial effluent | Acrylonitrile, Propionitrile, Butyronitrile, Benzonitrile | nih.gov |
| Rhodococcus sp. MTB5 | Nitrile-contaminated agricultural soil | Butyronitrile, Benzonitrile | researchgate.netresearchgate.net |
Enzymatic Mechanisms of Biodegradation (e.g., Nitrilase, Nitrile Hydratase, Amidase pathways)
The microbial breakdown of nitriles proceeds through two primary enzymatic pathways: the nitrilase pathway and the nitrile hydratase/amidase pathway. frontiersin.orgfrontiersin.org
Nitrilase Pathway: In this pathway, a single enzyme, nitrilase (EC 3.5.5.1), directly hydrolyzes the nitrile (R-C≡N) to a carboxylic acid (R-COOH) and ammonia (B1221849) (NH₃). frontiersin.orgnih.gov This one-step conversion is an efficient detoxification mechanism. frontiersin.org Nitrilases have been identified in various microorganisms and can act on a range of aliphatic and aromatic nitriles. researchgate.netnih.gov
Nitrile Hydratase and Amidase Pathway: This is a two-step process involving two distinct enzymes. frontiersin.orgresearchgate.net First, nitrile hydratase (NHase; EC 4.2.1.84) hydrates the nitrile to its corresponding amide (R-CONH₂). tandfonline.comtandfonline.com Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to a carboxylic acid and ammonia. frontiersin.orgresearchgate.net This pathway is also widespread in the microbial world. researchgate.netnih.gov Nitrile hydratases are metalloenzymes, typically containing either an iron (Fe-type) or a cobalt (Co-type) ion in their active site. researchgate.nettandfonline.com
The presence and activity of these enzymes are crucial for the bioremediation of nitrile-contaminated environments. d-nb.info
Bioremediation Strategies for Nitrile-Contaminated Systems
Bioremediation harnesses the metabolic capabilities of microorganisms to remove pollutants from the environment. wikipedia.org For nitrile contamination, bioremediation offers a cost-effective and environmentally friendly alternative to traditional chemical treatment methods, which can be expensive and generate secondary pollutants. tandfonline.com
Bioremediation strategies can be broadly categorized as in situ or ex situ. wikipedia.org
In situ Bioremediation: This involves treating the contaminated material in its original location. wikipedia.org Techniques like bioventing, which increases the oxygen supply to the soil to stimulate the activity of aerobic nitrile-degrading bacteria, can be employed. wikipedia.org Another approach is biostimulation, where nutrients and other growth-promoting substances are added to the contaminated site to enhance the activity of the indigenous microbial population. wikipedia.org
Ex situ Bioremediation: This requires the excavation or removal of the contaminated material to be treated elsewhere. wikipedia.org This can be done in bioreactors, where conditions can be optimized for microbial activity. For example, immobilized cells of Pseudomonas aeruginosa have been shown to effectively degrade acrylonitrile in a controlled environment. tandfonline.com
The selection of a bioremediation strategy depends on various factors, including the type and concentration of the nitrile pollutant, the characteristics of the contaminated site, and the cost-effectiveness of the approach. The introduction of specific, highly efficient nitrile-degrading microbial strains, a process known as bioaugmentation, can also be a viable strategy. wikipedia.org
Environmental Factors Influencing Nitrile Degradation Kinetics
The rate at which microorganisms degrade nitriles is influenced by several environmental factors. tandfonline.com Understanding these factors is critical for optimizing bioremediation processes.
Temperature: Temperature affects the growth rate of microorganisms and the activity of their enzymes. tandfonline.com Most nitrile-degrading organisms are mesophilic, with optimal degradation activity typically occurring between 25°C and 40°C. tandfonline.comresearchgate.net For instance, the optimal temperature for nitrile hydratase activity in P. aeruginosa was found to be 26°C. tandfonline.com
pH: The pH of the environment also plays a significant role in both microbial growth and enzyme function. tandfonline.com Neutral to slightly alkaline pH values are generally favorable for nitrile degradation. The highest nitrile hydratase activity for P. aeruginosa was observed at a pH of 7.4. tandfonline.com
Substrate Availability and Concentration: The presence and concentration of the nitrile compound directly impact the degradation kinetics. While nitriles serve as a substrate for microbial growth, high concentrations can be toxic and inhibit microbial activity. tandfonline.comnih.gov Some bacteria, however, have demonstrated tolerance to high nitrile concentrations. For example, Corynebacterium hoffmanii and Arthrobacter flavescens were able to grow in a medium containing up to 10,000 ppm of certain nitriles. jesc.ac.cn
Oxygen Availability: The availability of oxygen is a crucial factor for aerobic degradation pathways. Bioventing and biosparging are techniques used to increase oxygen levels in contaminated soils and groundwater, respectively, to enhance aerobic bioremediation. wikipedia.org In anaerobic conditions, the degradation of some nitriles can still occur, but the pathways and kinetics may differ. wiley.com
Presence of Other Nutrients: In addition to the nitrile as a carbon and/or nitrogen source, microorganisms require other essential nutrients for growth, such as phosphorus. wikipedia.org The availability of these nutrients can be a limiting factor in the rate of bioremediation. wikipedia.org
Emerging Research Directions and Future Perspectives in Nitrile Chemistry
Development of Novel Catalytic Systems for Nitrile Synthesis and Functionalization
Recent years have seen a significant shift towards the development of more sustainable and atom-economical catalytic systems for the synthesis of nitriles, particularly through the α-alkylation of readily available simpler nitriles. A key strategy that has gained prominence is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. This approach utilizes alcohols as alkylating agents, with water being the only byproduct, thus adhering to the principles of green chemistry.
Traditionally, the α-alkylation of nitriles involved the use of strong bases and alkyl halides, which often generated significant waste. The borrowing hydrogen strategy overcomes these limitations by employing transition-metal catalysts that facilitate the temporary oxidation of an alcohol to an aldehyde. This aldehyde then undergoes a condensation reaction with the nitrile, followed by the in-situ hydrogenation of the resulting α,β-unsaturated nitrile by the catalyst, which returns the borrowed hydrogen.
Research in this area has been particularly focused on replacing precious metal catalysts like ruthenium, rhodium, and iridium with more earth-abundant and cost-effective alternatives. Homogeneous catalysts based on manganese and cobalt have shown remarkable efficiency in the α-alkylation of nitriles with a broad range of alcohols.
Table 1: Comparison of Catalytic Systems for α-Alkylation of Nitriles
| Catalyst Type | Metal | Key Features | Representative Catalyst |
| Precious Metal | Ruthenium | High efficiency, well-established | Ru-pincer complexes |
| Earth-Abundant | Manganese | Sustainable, cost-effective, chemoselective | Mn(I) complexes |
| Earth-Abundant | Cobalt | High yields, environmentally friendly | Co(II) complexes |
These novel catalytic systems not only offer a greener route to α-branched nitriles but also exhibit broad substrate scope and functional group tolerance, making them highly valuable tools for organic synthesis.
Advancements in Chemoenzymatic Strategies for Complex Nitrile Structures
The demand for enantiomerically pure chiral molecules in the pharmaceutical and agrochemical industries has driven the development of asymmetric synthetic methods. Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, have emerged as a powerful approach for accessing complex chiral nitrile structures. mdpi.com
A significant advancement in this area is the use of nitrile-synthesizing enzymes, which offer a sustainable and cyanide-free alternative to traditional hydrocyanation reactions. nih.gov One of the most promising classes of enzymes for this purpose is the aldoxime dehydratases. These enzymes catalyze the dehydration of aldoximes to the corresponding nitriles under mild reaction conditions, typically in aqueous media. nih.gov
The chemoenzymatic cascade often begins with the chemical synthesis of an aldehyde, which is then converted to an aldoxime. The aldoxime is subsequently subjected to enzymatic dehydration to yield the nitrile. This approach has been successfully applied to the synthesis of a variety of nitriles, including those with chiral centers. researchgate.net
Table 2: Key Enzymes in Chemoenzymatic Nitrile Synthesis
| Enzyme Class | Reaction Catalyzed | Advantages |
| Aldoxime Dehydratases | Aldoxime dehydration to nitrile | Cyanide-free, mild conditions, aqueous media |
| Nitrilases | Nitrile hydrolysis to carboxylic acid | Enantioselective hydrolysis for kinetic resolution |
| Nitrile Hydratases | Nitrile hydration to amide | Selective hydration, commercial applications (e.g., acrylamide (B121943) production) wikipedia.org |
Furthermore, the combination of enzymatic reactions with chemical steps allows for the creation of intricate molecular architectures that would be challenging to access through purely chemical or biological methods. For instance, the enzymatic kinetic resolution of racemic nitriles using nitrilases can provide access to enantiomerically enriched carboxylic acids and unreacted nitriles.
Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of organic synthesis, and nitrile chemistry is no exception. researchgate.net These computational tools are being increasingly used to predict the outcomes of chemical reactions, optimize reaction conditions, and even design novel synthetic routes. beilstein-journals.org
Machine learning models can be trained on large datasets of known chemical reactions to identify patterns and relationships that are not readily apparent to human chemists. researchgate.net This allows for the prediction of product yields, stereoselectivity, and the identification of optimal catalysts, solvents, and temperatures for a given transformation. nih.gov
In the context of nitrile synthesis, ML algorithms can assist in:
Predicting the success of α-alkylation reactions: By analyzing the structures of the nitrile and the alcohol, as well as the catalyst and reaction conditions, ML models can predict the likelihood of a successful reaction and the expected yield.
Optimizing reaction conditions: ML-guided optimization platforms can efficiently explore a vast parameter space to identify the optimal conditions for a specific nitrile synthesis, minimizing the number of experiments required. beilstein-journals.org
Retrosynthetic analysis: AI-powered tools can propose synthetic routes to complex nitrile-containing target molecules by working backward from the product to readily available starting materials.
The use of AI and ML not only accelerates the discovery and development of new synthetic methods but also contributes to a deeper understanding of reaction mechanisms. As these technologies continue to advance, they are expected to become indispensable tools for chemists working in all areas of organic synthesis. researchgate.net
Exploration of Nitrile Chemistry in Materials Science (excluding specific polymer properties)
The unique electronic properties and reactivity of the nitrile group make it a valuable functional group in the design and synthesis of advanced materials. slideshare.net While the role of nitriles in polymers like nitrile rubber is well-established, emerging research is exploring their application in a wider range of materials. researchgate.net
Nitrile-functionalized molecules are being investigated for their potential in:
Organic Electronics: The strong dipole moment of the nitrile group can influence the molecular packing and electronic properties of organic semiconductors, making them interesting candidates for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Energy Storage: Nitrile-containing polymers and small molecules are being explored as components of electrolytes and electrode materials for batteries and supercapacitors. The polarity of the nitrile group can enhance ion transport and the nitrogen atom can provide additional redox activity.
Porous Materials: The incorporation of nitrile groups into the framework of porous materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), can be used to tune their surface properties and enhance their affinity for specific guest molecules, which is relevant for applications in gas storage and separation.
The versatility of the nitrile group, coupled with the ability to precisely control its incorporation into molecular and macromolecular architectures, ensures its continued importance in the development of new functional materials with tailored properties.
Q & A
What are the key challenges in synthesizing stereochemically pure derivatives of 2-(propan-2-yl)pentanenitrile, and how can they be addressed methodologically?
Basic Research Focus : Synthesis optimization and stereochemical control.
Methodological Answer :
- Challenges : Racemization during alkylation of tertiary amines or nitrile formation, competing side reactions (e.g., over-alkylation).
- Solutions : Use chiral auxiliaries or asymmetric catalysis to preserve stereochemistry. For example, enantiopure intermediates can be synthesized via resolution techniques (e.g., chiral HPLC) or enantioselective alkylation using organocatalysts .
- Validation : Monitor reaction progress with -NMR and chiral GC/MS to confirm enantiomeric excess (ee > 98%) .
How can crystallographic data resolve discrepancies in reported molecular conformations of this compound derivatives?
Advanced Research Focus : Structural validation and data contradiction analysis.
Methodological Answer :
- Problem : Conflicting NMR-derived conformations vs. computational models.
- Approach : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement . Optimize crystal growth via vapor diffusion with solvents like dichloromethane/hexane.
- Analysis : Compare torsion angles (e.g., C-C≡N vs. aryl-alkyl chain) to DFT-optimized geometries. Discrepancies >5° may indicate dynamic conformational flexibility in solution .
What experimental designs are optimal for evaluating the dual pharmacological activity (P-glycoprotein inhibition vs. calcium channel antagonism) of this compound analogs?
Advanced Research Focus : Mechanistic study design.
Methodological Answer :
- In Vitro Assays :
- Data Interpretation : Use Schild analysis to differentiate competitive vs. non-competitive binding. Compounds with >10-fold selectivity for P-gp (e.g., Dexverapamil) minimize cardiotoxicity .
How can researchers mitigate synthetic byproducts like N-norverapamil during the preparation of this compound derivatives?
Basic Research Focus : Reaction optimization and impurity profiling.
Methodological Answer :
- Byproduct Formation : Demethylation or over-alkylation during amine functionalization.
- Mitigation :
- Analysis : Track impurities via LC-MS (ESI+) with a C18 column; quantify N-norverapamil using a reference standard (CAS 20850-49-1) .
What advanced analytical techniques are recommended for characterizing hydrogen-bonding networks in this compound cocrystals?
Advanced Research Focus : Supramolecular chemistry and crystal engineering.
Methodological Answer :
- Techniques :
- Graph Set Analysis : Apply Etter’s rules to classify H-bond patterns (e.g., D(2) chains for nitrile···amide interactions) .
How should researchers address conflicting cytotoxicity data in this compound analogs across different cell lines?
Advanced Research Focus : Data contradiction resolution in pharmacological studies.
Methodological Answer :
- Variables : Cell-specific P-gp expression levels (e.g., HepG2 vs. Caco-2), assay endpoints (MTT vs. ATP luminescence).
- Protocol Harmonization :
- Statistical Analysis : Apply two-way ANOVA to isolate compound-cell line interactions (p < 0.05) .
What solvent systems are optimal for achieving high-resolution chromatographic separation of this compound stereoisomers?
Basic Research Focus : Analytical method development.
Methodological Answer :
- HPLC Conditions :
- Column : Chiralpak IA-3 (3 µm, 250 × 4.6 mm).
- Mobile Phase : n-Hexane/isopropanol (85:15 v/v) with 0.1% trifluoroacetic acid.
- Detection : UV at 254 nm; retention times <15 min for baseline separation .
- Validation : Confirm enantiopurity via circular dichroism (CD) spectroscopy (Δε at 220–240 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
